molecular formula C18H27N3OS B5845367 N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide

N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B5845367
M. Wt: 333.5 g/mol
InChI Key: LSUYGGSRILLGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as CPP or CPP-109, is a compound that has gained significant attention in the scientific community due to its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the compound prolintane, which is a stimulant drug that was used in the treatment of narcolepsy and attention deficit hyperactivity disorder (ADHD) in the 1960s and 1970s. However, CPP-109 has been found to have a different mechanism of action than prolintane and has been shown to be effective in treating addiction in preclinical studies.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDAC, N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 increases the expression of genes that are involved in the regulation of synaptic plasticity and the formation of new memories. This leads to a reduction in drug-seeking behavior and an increase in the ability to form new, non-drug-related memories.
Biochemical and Physiological Effects
N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HDAC, N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 also increases the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By increasing GABA levels, N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 reduces the excitability of neurons in the brain, which can help to reduce drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 for lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has been shown to be highly selective for HDAC2 and HDAC3, which are the isoforms that are most closely associated with addiction-related behaviors. This specificity makes N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 a valuable tool for studying the role of HDAC in addiction and other neurological disorders.
However, one of the limitations of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 for lab experiments is its relatively short half-life. N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has a half-life of approximately 4 hours in humans, which means that it must be administered frequently in order to maintain therapeutic levels. This can make it difficult to use in long-term studies or in studies that require continuous administration of the compound.

Future Directions

There are a number of future directions for the study of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109. One potential area of research is the development of more potent and selective HDAC inhibitors that can be used to treat addiction and other neurological disorders. Another area of research is the investigation of the long-term effects of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 on brain function and behavior. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 in humans, particularly for the treatment of addiction.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 involves the reaction of prolintane with thioamide and piperazine. The reaction takes place in the presence of a reducing agent and a solvent such as ethanol or methanol. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has been extensively studied for its potential use in treating addiction, particularly cocaine and alcohol addiction. Preclinical studies have shown that N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 can reduce the reinforcing effects of cocaine and alcohol, which are the primary factors that lead to addiction. N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c1-22-17-10-6-5-9-16(17)20-11-13-21(14-12-20)18(23)19-15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUYGGSRILLGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.